Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
CAS No.: 1260760-22-2
Cat. No.: VC2554802
Molecular Formula: C14H16FNO4
Molecular Weight: 281.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260760-22-2 |
|---|---|
| Molecular Formula | C14H16FNO4 |
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | 3-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) |
| Standard InChI Key | VNPUCPQSPVPDPC-UHFFFAOYSA-N |
| SMILES | CN(C(=O)CCC(=O)OCC1=CC=CC=C1)OC |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)F |
Introduction
Chemical Identity and Basic Properties
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate is a specialized chemical compound primarily used for research purposes. It features a Weinreb amide group connected to a butanoate chain with a benzyl protecting group.
Chemical Identifiers
The compound is uniquely identified through several standard chemical nomenclature systems, which are essential for proper cataloging and research reference.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1260760-22-2 |
| IUPAC Name | Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| InChI | InChI=1S/C13H17NO4/c1-14(17-2)12(15)8-9-13(16)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
| InChI Key | YZTCKSAAPZMJPP-UHFFFAOYSA-N |
| LogP | 2.14980 |
These identifiers are critical for researchers to accurately source and reference the compound in scientific literature and databases .
Physical and Chemical Properties
The physical and chemical properties of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate determine its behavior in laboratory settings and influence its suitability for various applications.
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Physical Appearance | Colorless to yellow liquid |
| Solubility | Soluble in common organic solvents (specific data not provided in sources) |
| Stability | Stable under standard conditions; sensitive to moisture |
| Recommended Storage | Room temperature, away from moisture |
| Purity (Commercial) | ≥97% |
The compound is typically supplied at high purity levels (≥97%) for research purposes, ensuring reliable experimental results .
Structural Features and Chemical Classification
Structural Composition
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate possesses a unique structural arrangement that contributes to its chemical reactivity and applications.
The compound is characterized by:
-
A benzyl ester group, which serves as a protecting group
-
A 4-oxobutanoate backbone
-
A methoxy(methyl)amino substituent at the 4-position, creating a Weinreb amide functionality
This structural composition belongs to the class of carbamates and features the important Weinreb amide group, which is particularly valuable in synthetic organic chemistry.
Functional Group Analysis
The presence of specific functional groups determines the reactivity patterns of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate.
Table 3: Key Functional Groups
| Functional Group | Position | Chemical Significance |
|---|---|---|
| Benzyl ester | Terminal | Protecting group; can be selectively cleaved under mild conditions |
| Carbonyl (C=O) | Central chain | Provides sites for nucleophilic attack |
| Weinreb amide (N-methoxy-N-methyl amide) | Terminal | Prevents over-addition of nucleophiles; useful for controlled conversion to ketones and aldehydes |
The Weinreb amide functionality is particularly significant as it forms a stable tetrahedral intermediate when reacting with organometallic reagents, preventing over-addition and enabling controlled conversions to ketones .
Applications in Research and Development
Synthetic Utility
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate serves several important functions in organic synthesis:
-
As an intermediate for the preparation of more complex molecules, including pharmaceutically active compounds
-
In the synthesis of peptides and peptidomimetics
-
As a building block in medicinal chemistry for the development of novel bioactive molecules
-
For the controlled introduction of ketone functionalities through the Weinreb amide group
The benzyl protecting group offers advantages in multi-step syntheses as it can be selectively removed under mild conditions, preserving other sensitive functional groups.
| Storage Parameter | Recommendation |
|---|---|
| Temperature (Solid) | Room temperature |
| Moisture Exposure | Keep away from moisture |
| Light Exposure | Protect from strong light (general recommendation for similar compounds) |
| Solution Storage (-80°C) | Use within 6 months |
| Solution Storage (-20°C) | Use within 1 month |
These storage recommendations help maintain the chemical stability and purity of the compound .
Solution Preparation Guidelines
For preparing stock solutions, the following guidelines are recommended:
-
Select appropriate solvents based on the solubility of the compound
-
Prepare separate aliquots to avoid repeated freezing and thawing
-
For enhanced solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
-
Prepare solutions according to concentration requirements based on molecular weight calculations
Table 5: Stock Solution Preparation Examples
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mM from 1 mg | 3.9796 mL solvent |
| 5 mM from 5 mg | 3.9796 mL solvent |
| 10 mM from 10 mg | 3.9796 mL solvent |
These guidelines ensure optimal solution preparation for experimental use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume